
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. However, MPTP has also been used as a tool in the study of Parkinson's disease and other neurological disorders.
Wirkmechanismus
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. At low doses, this compound can cause mild motor deficits and changes in dopamine metabolism. At higher doses, this compound can cause severe motor deficits, loss of dopaminergic neurons, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it an ideal tool for studying Parkinson's disease. However, this compound also has some limitations. For example, the toxicity of this compound can vary depending on the species and strain of the animal used in the experiment. In addition, the effects of this compound can be influenced by other factors such as age, sex, and diet.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying this compound toxicity. Another area of research is the use of this compound as a tool to study other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research on the factors that influence the toxicity of this compound, including the species and strain of the animal used in the experiment, as well as age, sex, and diet.
Synthesemethoden
The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol involves the condensation of 2-thiophenecarboxaldehyde with piperidine followed by the addition of methyl iodide. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol has been widely used in scientific research to study Parkinson's disease and other neurological disorders. This compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. This makes this compound an ideal tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disease.
Eigenschaften
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9,16,18H,10-11H2,1H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIPRMTUHGUHJ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CS2)C(C(=CC3=CC=CS3)C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CS2)/C(/C(=C/C3=CC=CS3)/C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


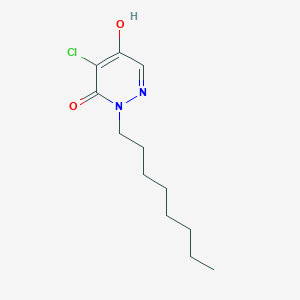

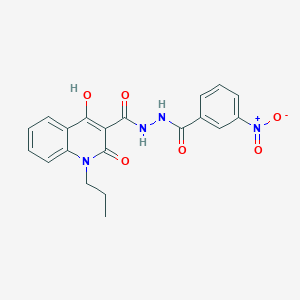
![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

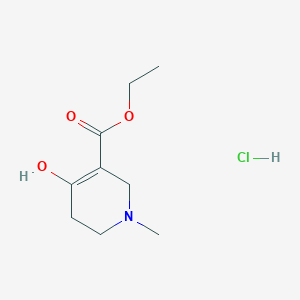
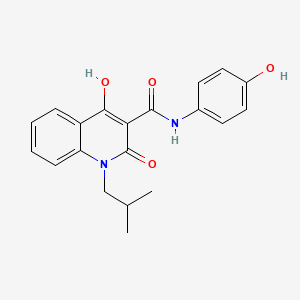
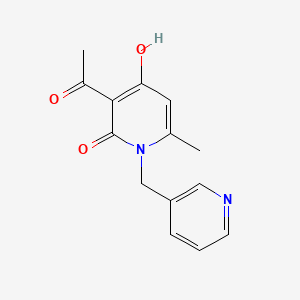
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)